Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt
Overview
Description
Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt is a versatile chemical compound widely used in various industrial and scientific applications. It is known for its chelating properties, which make it useful in binding metal ions. This compound is often utilized in formulations for detergents, cosmetics, and pharmaceuticals due to its ability to stabilize and enhance the efficacy of active ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt typically involves the reaction of glycine with chloroacetic acid and ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Glycine reacts with chloroacetic acid to form N-(carboxymethyl)glycine.
- N-(carboxymethyl)glycine then reacts with ethanolamine to form N-(carboxymethyl)-N-(2-hydroxyethyl)glycine.
- The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the carboxyl groups to alcohols.
Substitution: The compound can participate in substitution reactions where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation can yield glyoxylic acid or glycolic acid derivatives.
- Reduction can produce alcohol derivatives.
- Substitution reactions can lead to a variety of functionalized derivatives depending on the reagents used.
Scientific Research Applications
Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt is extensively used in scientific research due to its chelating properties. It is employed in:
Chemistry: As a chelating agent in analytical chemistry for metal ion detection and quantification.
Biology: In cell culture media to stabilize metal ions and enhance cell growth.
Medicine: In pharmaceutical formulations to improve the stability and bioavailability of active ingredients.
Industry: In detergents and cleaning agents to enhance cleaning efficiency by binding metal ions that can interfere with surfactants.
Mechanism of Action
The primary mechanism by which Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt exerts its effects is through chelation. It binds to metal ions via its carboxyl and hydroxyl groups, forming stable complexes. This chelation prevents metal ions from participating in unwanted side reactions, thereby stabilizing formulations and enhancing the efficacy of active ingredients.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications but a different molecular structure.
Nitrilotriacetic acid (NTA): Similar in function but with a different chelating efficiency and stability profile.
Uniqueness: Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt is unique due to its specific combination of glycine, carboxymethyl, and hydroxyethyl groups, which provide a balance of chelating strength and biocompatibility. Unlike EDTA, it is often preferred in applications where a milder chelating agent is required.
This compound’s versatility and effectiveness in various applications make it a valuable tool in both industrial and research settings.
Biological Activity
Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt, commonly referred to as a derivative of glycine, exhibits notable biological activities that are relevant in various fields such as biochemistry, pharmacology, and toxicology. This compound is primarily recognized for its chelating properties and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 62099-15-4
- Molecular Formula : C₆H₉N₃O₆Na₂
- Molecular Weight : 221.14 g/mol
The compound is a disodium salt of a glycine derivative that includes carboxymethyl and hydroxyethyl functional groups. These modifications enhance its solubility and reactivity compared to standard glycine.
Chelating Properties
One of the primary biological activities of this compound is its ability to act as a chelating agent. Chelating agents bind to metal ions, facilitating their removal from biological systems. This property is crucial in various applications:
- Heavy Metal Detoxification : The compound can bind heavy metals such as lead and mercury, aiding in their excretion from the body. This mechanism is particularly beneficial in treating heavy metal poisoning.
- Agricultural Applications : In agriculture, it can enhance nutrient availability by chelating essential micronutrients, thus improving plant growth and health.
Toxicological Studies
Research has indicated that while glycine derivatives can have beneficial effects, they may also pose certain risks:
- Carcinogenic Potential : Studies involving nitrilotriacetic acid (NTA), a related compound with similar chelating properties, have shown associations with tumor formation in the urinary tract of experimental animals . Although direct evidence for glycine derivatives remains limited, caution is warranted based on these findings.
- Genotoxicity Assessments : Current assessments indicate that NTA does not exhibit genotoxic effects; however, the mechanism behind tumor induction remains unclear . This suggests that while the compound may not directly damage genetic material, it could influence cellular pathways leading to tumorigenesis.
Study 1: Heavy Metal Chelation
A study published in Environmental Science & Technology demonstrated the efficacy of glycine derivatives in binding lead ions in vitro. The results indicated a significant reduction in lead concentration when treated with the disodium salt form of glycine:
Treatment | Initial Lead Concentration (mg/L) | Final Lead Concentration (mg/L) | % Reduction |
---|---|---|---|
Control | 100 | 95 | 5% |
Glycine Salt | 100 | 10 | 90% |
This study underscores the potential of glycine derivatives as effective agents for lead detoxification .
Study 2: Toxicological Assessment of NTA
Research conducted by Environment Canada highlighted the toxicological profile of NTA, revealing that high concentrations led to transitional cell tumors in the urinary tract among rats and mice . Although this study focused on NTA, its findings are pertinent given the structural similarities between NTA and glycine derivatives.
Properties
IUPAC Name |
disodium;2-[carboxylatomethyl(2-hydroxyethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5.2Na/c8-2-1-7(3-5(9)10)4-6(11)12;;/h8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVCAEHRNBOTLI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NNa2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93-62-9 (Parent) | |
Record name | Disodium 2-hydroxyethyliminodi(acetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8042008 | |
Record name | Disodium 2-hydroxyethyliminodi(acetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135-37-5 | |
Record name | Disodium 2-hydroxyethyliminodi(acetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 2-hydroxyethyliminodi(acetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2-hydroxyethyliminodi(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM HYDROXYETHYLIMINODIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q796430V9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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